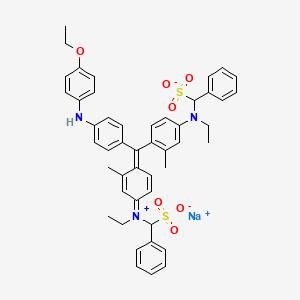
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a diverse range of applications. This compound is known for its unique chemical structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-ethoxyaniline, which is then reacted with other aromatic amines and aldehydes under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents is also crucial to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in various analytical techniques.
Biology: Employed in staining proteins and nucleic acids in electrophoresis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coomassie Brilliant Blue R-250: A similar dye used in protein staining.
Brilliant Blue G: Another dye with similar applications in biology and chemistry.
Uniqueness
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Properties
CAS No. |
85188-24-5 |
|---|---|
Molecular Formula |
C47H48N3NaO7S2 |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
sodium;[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[(4E)-4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(46(58(51,52)53)36-15-11-9-12-16-36)40-25-29-43(33(4)31-40)45(35-19-21-38(22-20-35)48-39-23-27-42(28-24-39)57-8-3)44-30-26-41(32-34(44)5)50(7-2)47(59(54,55)56)37-17-13-10-14-18-37;/h9-32,46-47H,6-8H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
QARNPJVIBIKHFP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(C1=CC(=C(C=C1)/C(=C/2\C=C/C(=[N+](/CC)\C(C3=CC=CC=C3)S(=O)(=O)[O-])/C=C2C)/C4=CC=C(C=C4)NC5=CC=C(C=C5)OCC)C)C(C6=CC=CC=C6)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2C)C4=CC=C(C=C4)NC5=CC=C(C=C5)OCC)C)C(C6=CC=CC=C6)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















